molecular formula C7H9BrF2N2 B2801551 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole CAS No. 1946817-16-8

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole

Cat. No.: B2801551
CAS No.: 1946817-16-8
M. Wt: 239.064
InChI Key: IXZVDLGTDVGORX-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of bromine, difluoromethyl, ethyl, and methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrazole precursor followed by the introduction of difluoromethyl, ethyl, and methyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated pyrazoles.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.

Uniqueness

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its difluoromethyl group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2/c1-3-12-4(2)5(8)6(11-12)7(9)10/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZVDLGTDVGORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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